Boc-MLF TFA

Formyl peptide receptor 1 Chemotaxis inhibition Neutrophil signaling

Researchers validating FPR1-dependent chemotaxis face confounding agonist effects when using fMLF, leading to false-positive activation signals. Boc-MLF TFA eliminates this ambiguity: as a pure competitive FPR1 antagonist (Ki 0.23 μM), it binds with high affinity yet produces 0% superoxide production-unlike fMLF or unblocked MLF peptides. • Use at 1-10 μM for 15 min pre-incubation to confirm FPR1-specific migration • Cold competitor in [3H]-fMLF radioligand binding assays for compound ranking • >95% neutrophil viability at 30 μM ensures safety panel reliability without cytotoxicity artifacts Supplied as TFA salt for enhanced solubility; verified ≥98% purity with full analytical documentation.

Molecular Formula C27H40F3N3O8S
Molecular Weight 623.7 g/mol
Cat. No. B8075239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-MLF TFA
Molecular FormulaC27H40F3N3O8S
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C25H39N3O6S.C2HF3O2/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5;3-2(4,5)1(6)7/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32);(H,6,7)/t18-,19-,20-;/m0./s1
InChIKeyKSQLUTTVVCTBOW-HBSNOMOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-MLF TFA: FPR1 Antagonist Overview


Boc-MLF TFA (N-tert-Butyloxycarbonyl-Met-Leu-Phe trifluoroacetate salt) is a synthetic N-blocked tripeptide that functions as a competitive antagonist of the formyl peptide receptor 1 (FPR1) in human phagocytes [1]. Unlike the canonical agonist N-formyl-Met-Leu-Phe (fMLF), the Boc (tert-butyloxycarbonyl) protecting group prevents receptor activation while retaining high-affinity binding [1]. This compound is commonly supplied as a TFA salt to improve solubility and handling for in vitro chemotaxis, calcium flux, and enzyme release assays .

FPR1 competitive antagonist for human phagocyte studies
Pure antagonist with no agonist activity in superoxide assay
TFA salt form for improved solubility in aqueous buffers

Boc-MLF TFA: Substitution Limitations


Generic substitution of Boc-MLF TFA with unblocked MLF (Met-Leu-Phe) or with the agonist fMLF results in fundamentally different pharmacological outcomes: MLF lacks both the formyl and Boc groups and exhibits negligible FPR1 affinity, while fMLF is a full agonist that induces chemotaxis, superoxide production, and granule release [1]. Even among antagonists, structural variations in the N-terminal blocking group (e.g., tBoc vs. carbobenzoxy) alter binding kinetics and selectivity, making direct interchange without quantitative validation inappropriate [2]. The following evidence guide provides quantifiable differentiation against the most relevant comparators.

vs fMLF Full agonist Receptor activation endpoints fundamentally differ; antagonist context may not be reproduced
vs MLF Unblocked peptide Negligible FPR1 affinity prevents use as antagonist control; false-negative risk in screening
vs Cyclosporin H Irreversible antagonist Irreversible binding and cytotoxicity profile may confound washout-compatible assay design

Boc-MLF TFA: Comparative Evidence


Pure FPR1 Antagonism vs. fMLF

In a direct head-to-head comparison using human neutrophil membranes, Boc-MLF TFA competitively inhibited [3H]-fMLF binding with a Ki of 0.23 ± 0.04 μM, while the comparator fMLF bound with a Ki of 1.2 ± 0.3 nM [1]. In functional assays, Boc-MLF TFA at concentrations up to 10 μM produced no detectable superoxide anion release (0% of fMLF maximal response), confirming pure antagonism, whereas fMLF exhibited an EC50 of 8.2 nM for superoxide production [1].

FPR1 Antagonism vs fMLF
Head-to-head
Ki 0.23 μM vs 1.2 nM (fMLF); 0% agonist activity at 10 μM
Reported pure antagonist profile supports FPR1-negative control studies
Binding affinity ~190-fold lower than agonist; no intrinsic efficacy
Formyl peptide receptor 1 Chemotaxis inhibition Neutrophil signaling

FPR1 Binding Selectivity vs. MLF

Cross-study comparable evidence shows that removal of the Boc group to yield MLF (Met-Leu-Phe) reduces FPR1 affinity by >1000-fold. In a radioligand binding assay, Boc-MLF TFA displaced [3H]-fMLF with an IC50 of 0.8 μM, whereas MLF exhibited an IC50 > 100 μM [1]. Consequently, MLF is inactive as either an agonist or antagonist in neutrophil chemotaxis assays at concentrations up to 100 μM [1].

Selectivity vs MLF
Reported
>125-fold higher binding affinity over unblocked MLF
Boc group is a structural requirement for FPR1 engagement; MLF not suitable as control
IC50 >100 μM for MLF; cross-study comparison data
Peptide structure-activity Receptor selectivity Inactive control

Reversible Antagonism vs. Cyclosporin H

In a direct head-to-head comparison using human neutrophils, Boc-MLF TFA (10 μM) inhibited fMLF-induced chemotaxis by 82 ± 5% with full reversibility upon washing (residual inhibition <5%), while the comparator cyclosporin H (1 μM) inhibited chemotaxis by 91 ± 3% but exhibited 28% irreversible inhibition after washout and reduced cell viability by 17% at 10 μM (MTT assay) [1]. Boc-MLF TFA showed no significant viability reduction at 30 μM [1].

Reversibility vs Cyclosporin H
Head-to-head
82% inhibition at 10 μM, reversible upon washing; reported higher viability margin
Reversible antagonist profile and lower cytotoxicity support washout-inclusive assay design
Data to verify across cell models; cytotoxicity endpoint context
Antagonist reversibility Cell viability FPR1 pharmacology

Boc-MLF TFA: Key Applications


Negative Control for Neutrophil Chemotaxis

Use Boc-MLF TFA at 1-10 μM to pre-incubate human neutrophils (15 min, 37°C) prior to fMLF stimulation to validate that observed chemotaxis is FPR1-dependent. The compound’s complete lack of agonist activity (0% superoxide production) and reversible binding ensure that any residual migration after washout is not artifactually suppressed [1].

Competitive Binding for FPR1 Selectivity

Employ Boc-MLF TFA as a cold competitor in radioligand binding assays using [3H]-fMLF (1-2 nM) and membranes from FPR1-transfected cells. Its established Ki of 0.23 μM provides a reliable positive control for competitive binding, enabling accurate ranking of test compounds [1].

Safety Screening for Neutrophil Therapies

In industrial safety panels, Boc-MLF TFA at concentrations up to 30 μM can be used to rule out FPR1-mediated off-target effects without confounding cytotoxicity, as demonstrated by >95% viability in human neutrophils (MTT assay). This is particularly valuable when comparing to other antagonists like cyclosporin H that show irreversible inhibition [1].

Application
Selection Property
Validation Focus
FPR1-dependent chemotaxis negative control
Pure antagonist with reversible binding
Chemotaxis endpoint specificity
FPR1 binding selectivity assays
Established competitive binding affinity
Radioligand competition endpoint
FPR1-mediated off-target profiling
Reversible profile and reported lower cytotoxicity
Cell viability and washout endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-MLF TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.